Manganese(3+);5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide;trichloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Manganese(3+);5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide;trichloride” is a complex compound. It’s important to note that the information available is limited and may not fully describe this specific compound .

Molecular Structure Analysis

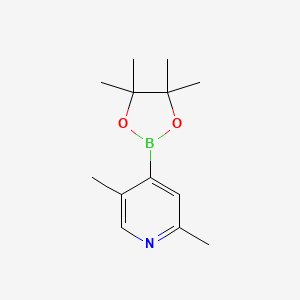

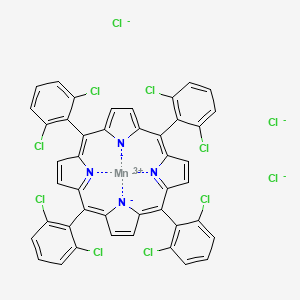

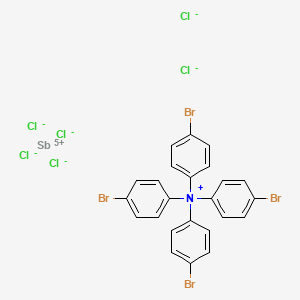

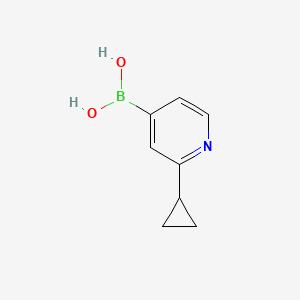

The molecular structure of this compound is complex, with a central manganese ion coordinated to a porphyrin ring. The porphyrin ring is substituted with dichlorophenyl groups . For a more detailed analysis, a specialized chemical modeling software or expert consultation may be required.

Scientific Research Applications

Pesticide Degradation

Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride has been used in the catalytic degradation of pesticides . Porphyrins act as good catalysts for the degradation of pesticides and have been shown as a useful tool for the elucidation of their degradation products .

Synthesis of Manganese Complexes

The complexation of 5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin and metal exchange reactions of their cadmium complexes with manganese(II) chloride in DMF were studied with the goal of finding optimal conditions for the synthesis of manganese(II) and manganese(III) complexes .

Catalytic Systems

Due to their high reactivity toward oxidation and oxygenation, manganese complexes have been studied as models of enzymes . Some manganese porphyrins are molecular magnets, and some others are capable of forming nanoporous structures , thus giving rise to new materials with required properties.

Therapeutic Purposes

Increasing interest in the use of manganese porphyrin complexes for therapeutic purposes has stimulated studies aimed at obtaining new knowledge on the structure and physicochemical properties of these compounds.

Synthesis of Biologically Active Compounds

Manganese porphyrin complexes are used in the synthesis of biologically active compounds . These compounds have a wide range of applications in various fields of science and technology.

Functional Materials

Manganese porphyrin complexes are used in the synthesis of functional materials . These materials have unique properties that make them suitable for various applications.

Mechanism of Action

Target of Action

Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride is a complex organic metal compound . It has been studied for its interaction with manganese (II) chloride . The primary target of this compound is manganese (II) chloride, with which it forms manganese (II) and manganese (III) complexes .

Mode of Action

The compound interacts with its target through complexation and metal exchange reactions . The complexation of 5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin and metal exchange reactions of their cadmium complexes with manganese (II) chloride were studied with the goal of finding optimal conditions for the synthesis of manganese (II) and manganese (III) complexes .

Biochemical Pathways

Manganese porphyrins have been studied as models of enzymes due to their high reactivity toward oxidation and oxygenation . They are also interesting subjects for studying the relations between the structure and physicochemical, catalytic, and other properties of coordination compounds of biometals with organic ligands .

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as chloroform, methanol, and dichloromethane , which may influence its absorption and distribution.

Result of Action

Some manganese porphyrins are known to be molecular magnets and are capable of forming nanoporous structures . This gives rise to new materials with required properties .

properties

IUPAC Name |

manganese(3+);5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide;trichloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H20Cl8N4.3ClH.Mn/c45-21-5-1-6-22(46)37(21)41-29-13-15-31(53-29)42(38-23(47)7-2-8-24(38)48)33-17-19-35(55-33)44(40-27(51)11-4-12-28(40)52)36-20-18-34(56-36)43(32-16-14-30(41)54-32)39-25(49)9-3-10-26(39)50;;;;/h1-20H;3*1H;/q-2;;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQYGFMXFKOTOZ-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=CC=C7Cl)Cl)C8=C(C=CC=C8Cl)Cl)C=C4)C9=C(C=CC=C9Cl)Cl)[N-]3)Cl.[Cl-].[Cl-].[Cl-].[Mn+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H20Cl11MnN4-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1049.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8beta)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]ergoline](/img/structure/B590779.png)